molecular formula C10H15N5O3 B1679225 Penciclovir CAS No. 39809-25-1

Penciclovir

Cat. No. B1679225
CAS RN: 39809-25-1
M. Wt: 253.26 g/mol
InChI Key: JNTOCHDNEULJHD-UHFFFAOYSA-N
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Description

Penciclovir is a synthetic acyclic guanine derivative with antiviral activity. It is used for the treatment of various herpes simplex virus (HSV) infections. Penciclovir exhibits low toxicity and good selectivity .


Synthesis Analysis

A selective and practical method has been developed for the synthesis of penciclovir in gram quantities. This involves a highly N9 selective alkylation of 2-amino-6-chloropurine with 2-(2-phenyl-1,3-dioxane-5-yl)ethanol as a key step .


Molecular Structure Analysis

Penciclovir is a member of 2-aminopurines and a member of propane-1,3-diols. It is functionally related to a guanine .


Chemical Reactions Analysis

Penciclovir is converted to its triphosphate form (penciclovir triphosphate), which selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .


Physical And Chemical Properties Analysis

Both penciclovir and lysine are crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively .

Scientific Research Applications

Herpes Simplex Virus Resistance to Acyclovir and Penciclovir

A study by Bacon et al. (2003) in "Clinical Microbiology Reviews" focused on the resistance of herpes simplex virus (HSV) to Acyclovir and Penciclovir. Despite widespread use, the prevalence of Acyclovir resistance in immunocompetent hosts has remained stable at approximately 0.3%. In immunocompromised patients, where the risk for developing resistance is much greater, the prevalence of resistant virus has also remained stable but at a higher level, typically 4 to 7%. These findings are significant in understanding the long-term effectiveness of Penciclovir in treating herpesvirus infections (Bacon et al., 2003).

Dermal Delivery of Penciclovir

Zhu et al. (2008) explored the formulation of microemulsion for dermal delivery of Penciclovir in "International Journal of Pharmaceutics." This study aimed to enhance the permeating ability of Penciclovir through skin delivery systems. The results showed that the optimized microemulsion formulation significantly increased the permeation of Penciclovir through excised mouse skins compared to commercial cream, demonstrating its potential in dermal drug delivery applications (Zhu et al., 2008).

Interaction with Human Serum Albumin

In 2017, a study by Abdelhameed et al. in "Molecules" investigated the binding propertiesof Penciclovir with human serum albumin (HSA) using spectroscopic and in-silico methods. The study found that Penciclovir binds with HSA, indicating a potential contribution of electrostatic binding forces to the ACV-HSA and PNV-HSA systems. These findings help understand the pharmacokinetics of Penciclovir and its interaction with proteins in the human body (Abdelhameed et al., 2017).

Anti-Viral Applications

Research by Lian in 2001 published in "The Chinese Journal of Clinical Pharmacology" indicated that Penciclovir shows inhibitory effects on cervical cancer cells carrying Human Papillomavirus (HPV), suggesting its potential use in the therapy of HPV-caused diseases. This study highlights the broader antiviral applications of Penciclovir beyond its primary use for herpes viruses (Lian, 2001).

Antihepadnaviral Activities

Colledge et al. (2000) in "Antimicrobial Agents and Chemotherapy" investigated the antihepadnaviral activities of Penciclovir. The study showed that Penciclovir, along with other compounds, is a potent inhibitor of hepatitis B virus (HBV) replication, indicating its potential use in the management of HBV infection. This research adds another dimension to the antiviral capabilities of Penciclovir (Colledge et al., 2000).

Efficacy in Herpes Labialis

A study by Femiano et al. (2001) in "Oral Diseases" compared the effects of topical Acyclovir and Penciclovir in treating recurrent herpes labialis. The study concluded that Penciclovir is effective and superior to Acyclovir in this context. This research emphasizes the efficacy of Penciclovir in the treatment of herpes labialis, providing valuable insights into its therapeutic applications (Femiano et al., 2001).

Safety And Hazards

Penciclovir causes serious eye irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
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InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Source PubChem
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InChI Key

JNTOCHDNEULJHD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Source PubChem
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Molecular Formula

C10H15N5O3
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Related CAS

97845-62-0 (mono-hydrochloride salt)
Record name Penciclovir [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID9046491
Record name Penciclovir
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Molecular Weight

253.26 g/mol
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Physical Description

Solid
Record name Penciclovir
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Solubility

1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L
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Mechanism of Action

Penciclovir has in vitro activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form. The monophosphate form of the drug is then converted to penciclovir triphosphate by cellular kinases. The intracellular triphosphate of penciclovir is retained in vitro inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir. in vitro studies show that penciclovir triphosphate selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. Inhibition of DNA synthesis of virus-infected cells inhibits viral replication. In cells not infected with HSV, DNA synthesis is unaltered. Resistant mutants of HSV can occur from qualitative changes in viral thymidine kinase or DNA polymerase. The most commonly encountered acyclovir-resistant mutants that are deficient in viral thymidine kinase are also resistant to penciclovir., Penciclovir is converted to the pharmacologically active triphosphate metabolite, which has in vitro and in vivo inhibitory activity against various Herpes viridae, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). The drug exhibits only limited activity in vitro against cytomegalovirus (CMV). ... Penciclovir triphosphate exerts its antiviral effect on HSV and VZV by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of penciclovir triphosphate is highly selective because of its affinity for the enzyme thymidine kinase encoded by HSV and VZV. Virus-encoded thymidine kinase converts penciclovir into penciclovir monophosphate, a nucleotide analog. The monophosphate is further converted to the diphosphate via cellular kinase and then to the triphosphate via other cellular enzymes., In vitro, penciclovir triphosphate stops replication of herpes viral DNA by competing with deoxyguanosine triphosphate for viral DNA polymerase and inhibiting viral DNA chain elongation., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown.
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Product Name

Penciclovir

Color/Form

White crystalline solid from water (monohydrate) ... also reported as colorless matted needles

CAS RN

39809-25-1
Record name Penciclovir
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Record name 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one
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Melting Point

275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
10,100
Citations
SL Sacks, B Wilson - Antiviral Chemotherapy 5: New Directions for Clinical …, 1999 - Springer
… deoxyguanosine analog, penciclovir. Famciclovir is characterized by its high rate of absorption and rapid conversion to the active compound, penciclovir. Penciclovir triphosphate, the …
Number of citations: 21 link.springer.com
RAV Hodge, YC Cheng - Antiviral Chemistry and …, 1993 - journals.sagepub.com
This review describes the studies that have been carried out to date to investigate the mode of action of penciclovir. Penciclovir is phosphorylated much more efficiently than acyclovir in …
Number of citations: 153 journals.sagepub.com
MR Boyd, S Safrin, ER Kern - Antiviral Chemistry and …, 1993 - journals.sagepub.com
… agent penciclovir has been evaluated extensively in cell culture. The spectrum of activity of penciclovir … Like acyclovir, penciclovir has slight activity against cytomegalovirus (CMV). The …
Number of citations: 201 journals.sagepub.com
DL Earnshaw, TH Bacon, SJ Darlison… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… of penciclovir and … penciclovir was phosphorylated quickly to give high concentrations of the triphosphate ester. Following the removal of penciclovir from the culture medium, penciclovir-…
Number of citations: 305 journals.asm.org
TH Bacon, MJ Levin, JJ Leary… - Clinical microbiology …, 2003 - Am Soc Microbiol
… Penciclovir has a higher affinity for HSV TK than acyclovir (20), and consequently the levels of penciclovir … (ii) Penciclovir triphosphate is more stable than acyclovir triphosphate in HSV-…
Number of citations: 592 journals.asm.org
D Sutton, ER Kern - Antiviral Chemistry and Chemotherapy, 1993 - journals.sagepub.com
… Penciclovir is a potent and highly selective antiherpesvirus agent. Both penciclovir and its oral form famciclovir, are being evaluated in clinical studies: The activity of penciclovir and …
Number of citations: 36 journals.sagepub.com
SL Spruance, TL Rea, C Thoming, R Tucker… - Jama, 1997 - jamanetwork.com
… for penciclovir-treated patients compared with patients who applied the vehicle control. The efficacy of penciclovir … The incidence of adverse events was comparable between penciclovir …
Number of citations: 271 jamanetwork.com
RAV Hodge - Antiviral Chemistry and Chemotherapy, 1993 - journals.sagepub.com
… of penciclovir, a highly selective antiherpesvirus agent. Both famciclovir and penciclovir are … of famciclovir to penciclovir, the formation and stability of penciclovir-triphosphate, its effect …
Number of citations: 133 journals.sagepub.com
MA Pue, SK Pratt, AJ Fairless, S Fowles… - Journal of …, 1994 - academic.oup.com
… and converted rapidly to penciclovir (Boyd et al… penciclovir, together with smaller amounts of its precursor, BRL 42359. The aim of the present study was to determine whether penciclovir …
Number of citations: 110 academic.oup.com
TH Bacon, BA Howard, LC Spender… - Journal of Antimicrobial …, 1996 - academic.oup.com
… The effect of penciclovir and acyclovir on the replication of herpes … Penciclovir was significantly more active than acyclovir … Penciclovir and acyclovir shared similar activities in the plaque …
Number of citations: 45 academic.oup.com

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